molecular formula C6H6FNO B1601389 5-Fluoro-1-methylpyridin-2(1H)-one CAS No. 51173-06-9

5-Fluoro-1-methylpyridin-2(1H)-one

Cat. No. B1601389
CAS RN: 51173-06-9
M. Wt: 127.12 g/mol
InChI Key: MZSVPTRXUHRPHP-UHFFFAOYSA-N
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Description

5-Fluoro-1-methylpyridin-2(1H)-one, also known as 5-fluoropyridin-2-one or 5-FPO, is a heterocyclic organic compound that is widely used in the synthesis of various organic compounds and pharmaceuticals. It is a colorless, volatile liquid with a faint odor and a boiling point of 101 °C. 5-FPO is a versatile reagent for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic molecules.

Scientific Research Applications

Application

“5-Fluoro-1-methylpyridin-2(1H)-one” is used in the synthesis of novel pyridylmethylamines . These compounds are being studied for their potential as highly selective 5-HT1A superagonists . 5-HT1A receptors are a subtype of serotonin receptor, and superagonists at these receptors could have potential applications in the treatment of various psychiatric and neurological disorders.

Method of Application

The compound was used in the synthesis of a series of pyridylmethylamines . The synthesis was performed according to a general procedure, which involved the reaction of 4-biphenylcarboxylic acid with other reagents . The resulting compound was a pale yellow oil .

Results

The synthesized pyridylmethylamines were found to be highly selective 5-HT1A superagonists . The binding data and other experimental results were analyzed, but the document does not provide specific quantitative data or statistical analyses .

properties

IUPAC Name

5-fluoro-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSVPTRXUHRPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512707
Record name 5-Fluoro-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-methylpyridin-2(1H)-one

CAS RN

51173-06-9
Record name 5-Fluoro-1-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51173-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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